1,3-dimethyl-N-2-pyrimidinyl-1H-pyrazole-4-sulfonamide
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Description
“1,3-dimethyl-N-2-pyrimidinyl-1H-pyrazole-4-sulfonamide” is a pyrazole-sulfonamide derivative . Pyrazole-sulfonamide derivatives have been studied for their in vitro antiproliferative activities against HeLa and C6 cell lines . Some of these compounds have shown promising broad-spectrum antitumor activity .
Synthesis Analysis
Pyrazole derivatives can be synthesized from 1-(4-aminophenyl)-4-benzoyl-5-phenyl-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide . The newly synthesized sulfonamides were characterized by FT-IR, 1H NMR, 13C NMR, and elemental analyses .Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be analyzed using techniques such as FT-IR, 1H NMR, 13C NMR, and elemental analyses . These techniques can provide information about the functional groups, atomic connectivity, and molecular geometry of the compound .Chemical Reactions Analysis
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . The structural diversity of pyrazoles is due to their ability to undergo nucleophilic (at C-3 or C-5 positions) and electrophilic substitution (preferably at N-1, N-2, or C-4 positions) reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “1,3-dimethyl-N-2-pyrimidinyl-1H-pyrazole-4-sulfonamide” can be analyzed using techniques such as FT-IR, 1H NMR, 13C NMR, and elemental analyses . These techniques can provide information about the functional groups, atomic connectivity, and molecular geometry of the compound .Mechanism of Action
Future Directions
The future directions for “1,3-dimethyl-N-2-pyrimidinyl-1H-pyrazole-4-sulfonamide” could include further studies on its biological activities and potential applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Additionally, new synthetic methodologies, catalysis, and structural diversity could be explored to expand the application of this class of compounds .
properties
IUPAC Name |
1,3-dimethyl-N-pyrimidin-2-ylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O2S/c1-7-8(6-14(2)12-7)17(15,16)13-9-10-4-3-5-11-9/h3-6H,1-2H3,(H,10,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNGJLLQRXHBFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)NC2=NC=CC=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>38 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49816311 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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